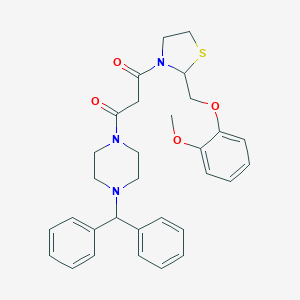![molecular formula C12H10ClNO3S B066564 1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone CAS No. 175135-41-8](/img/structure/B66564.png)
1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone, commonly known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential use in scientific research. It was first synthesized in the early 1990s by Pfizer Inc. as part of their research on the endocannabinoid system. CP-47,497 is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis.
Mecanismo De Acción
CP-47,497 acts as a full agonist of the CB1 receptor, meaning that it binds to the receptor and activates it to the same extent as the endogenous cannabinoid ligands. CB1 receptors are primarily located in the central nervous system and are responsible for the psychoactive effects of cannabis. Activation of CB1 receptors by CP-47,497 leads to a variety of physiological effects, including analgesia, appetite stimulation, and memory impairment.
Biochemical and Physiological Effects:
CP-47,497 has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent analgesic, with efficacy comparable to that of morphine. It has also been shown to stimulate appetite and increase food intake, which could have potential applications in the treatment of eating disorders. CP-47,497 has also been shown to impair memory formation, which could have implications for the treatment of post-traumatic stress disorder (PTSD).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CP-47,497 is its potency as a CB1 receptor agonist. This makes it a useful tool for studying the endocannabinoid system and developing new drugs that target the CB1 receptor. However, CP-47,497 also has some limitations. It has been shown to have a low therapeutic index, meaning that the dose required to produce therapeutic effects is close to the dose that produces toxic effects. This can make it difficult to use in animal studies, as the dose required to produce effects may be close to the dose that produces toxicity.
Direcciones Futuras
There are several potential future directions for research on CP-47,497. One area of interest is the development of new drugs that target the endocannabinoid system. CP-47,497 has been used as a starting point for the development of new drugs that have improved efficacy and fewer side effects. Another area of interest is the development of new methods for synthesizing CP-47,497 and related compounds. Improved synthesis methods could lead to more efficient production of these compounds, which could make them more widely available for research purposes. Finally, there is interest in studying the long-term effects of CB1 receptor activation by CP-47,497 and related compounds. This could have implications for the development of new drugs that target the endocannabinoid system.
Métodos De Síntesis
CP-47,497 is synthesized through a multi-step process involving the reaction of 4-chlorobenzene sulfonyl chloride with pyrrole-3-carboxylic acid, followed by the reaction of the resulting intermediate with ethyl magnesium bromide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The purity of the final product is typically confirmed using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
CP-47,497 has been used extensively in scientific research as a tool to study the endocannabinoid system. It has been shown to be a potent agonist of the CB1 receptor, with an affinity that is several orders of magnitude higher than that of THC, the primary psychoactive component of cannabis. CP-47,497 has been used to study the effects of CB1 receptor activation on a variety of physiological processes, including pain perception, appetite regulation, and memory formation. It has also been used to develop new drugs that target the endocannabinoid system.
Propiedades
IUPAC Name |
1-[1-(4-chlorophenyl)sulfonylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c1-9(15)10-6-7-14(8-10)18(16,17)12-4-2-11(13)3-5-12/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITRXRFSEINDLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384135 |
Source


|
| Record name | MLS000849774 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26727932 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175135-41-8 |
Source


|
| Record name | MLS000849774 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
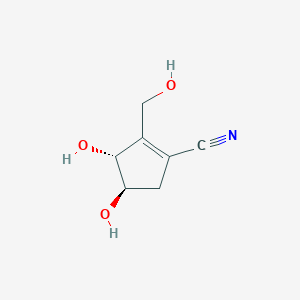
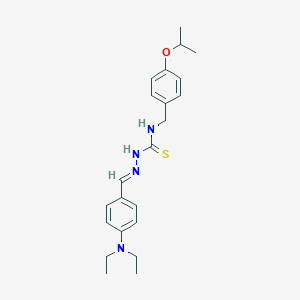
![Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate](/img/structure/B66488.png)


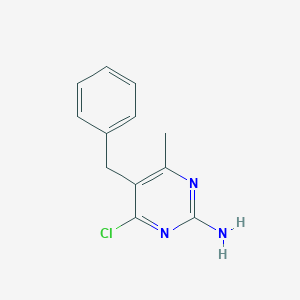
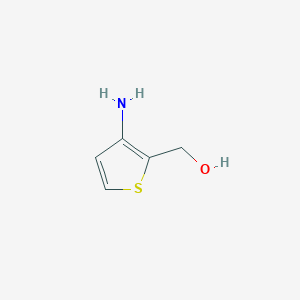
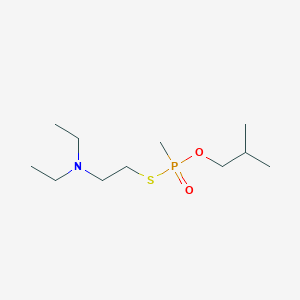
![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B66496.png)
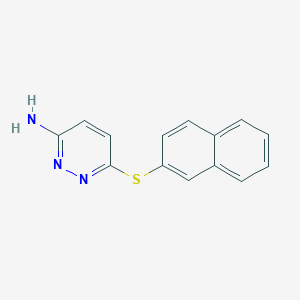
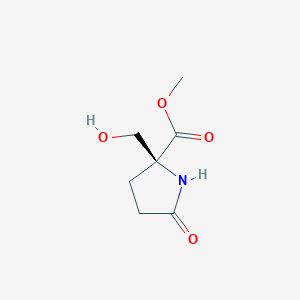

![5-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B66512.png)
